![molecular formula C9H5BrO2S B1282756 4-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 5194-37-6](/img/structure/B1282756.png)

4-Bromobenzo[b]thiophene-2-carboxylic acid

Vue d'ensemble

Description

4-Bromobenzo[b]thiophene-2-carboxylic acid is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboxylic acid group on the benzo[b]thiophene core structure can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to form 2-bromobenzofurans(thiophenes) using a trace amount of copper as a catalyst, which provides excellent yields under mild conditions . Another method includes the oxidation-aromatization of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid, leading to the formation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, an unexpected dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates in benzonitrile under an air atmosphere has been reported to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution of functional groups on this core structure, such as bromine atoms or carboxylate groups, can influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and potential for further chemical transformations. For instance, the presence of a bromine atom can facilitate nucleophilic substitution reactions .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives participate in various chemical reactions. For example, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines in N,N-dimethylformamide can lead to N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, showcasing a novel aromatic nucleophilic substitution with rearrangement . The bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one have also been studied, revealing the formation of various brominated and formylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromobenzo[b]thiophene-2-carboxylic acid and related compounds are influenced by their molecular structure. The presence of electronegative atoms like bromine and oxygen can affect the compound's boiling point, melting point, solubility, and stability. Mass spectroscopic studies of related compounds, such as 2-bromobenzo[b]thiophene-3-carbaldehyde, provide insights into their fragmentation patterns and structural elucidation . These properties are crucial for the compound's handling, storage, and application in various chemical processes.

Applications De Recherche Scientifique

Organic Electronics and Solar Cells

4-Halobenzoic acids, including 4-bromobenzoic acid, have been utilized to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This enhancement, resulting from phase segregation and conformational changes, has applications in the development of high-efficiency, ITO-free organic solar cells. The modified PEDOT:PSS shows potential as a transparent anode for solar cell devices, demonstrating comparable performance to traditional ITO anodes (Tan et al., 2016).

Synthesis of Novel Compounds

4-Bromobenzo[b]thiophene-2-carboxylic acid has been used in synthesizing various novel compounds. For example, it has been involved in the preparation of 3-(aryl)benzothieno[2,3-c]pyran-1-ones through Sonogashira coupling and intramolecular cyclization. These compounds have shown high growth inhibitory effects on tumor cell lines, indicating potential antitumor applications (Queiroz et al., 2009).

Antimicrobial Applications

Palladium-catalyzed amination of benzo[b]thienyl bromides like 3-bromobenzo[b]thiophene-2-carboxylate has led to the synthesis of several diarylamines in this series. These compounds have been subjected to preliminary studies of antimicrobial activity, suggesting their potential as antimicrobial agents (Queiroz et al., 2004).

Antitubulin Agents

In the pursuit of novel antitubulin agents, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized using 3-bromobenzo[b]thiophene derivatives. These compounds have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment (Tréguier et al., 2014).

Luminescent Materials

The synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which can form hydrogen-bonded complexes, has applications in creating luminescent materials. These compounds exhibit strong photoluminescence in solution, with potential uses in various optical and electronic devices (Osterod et al., 2001).

Photochromic Applications

4-Bromobenzo[b]thiophene-2-carboxylic acid derivatives have been used in the synthesis of photochromic thieno-2H-chromene derivatives. The photochromic behavior of these compounds is evaluated for potential applications in materials science, where their reversible color change upon light exposure can be utilized (Queiroz et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNZUFIYSYHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541559 | |

| Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

5194-37-6 | |

| Record name | 4-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

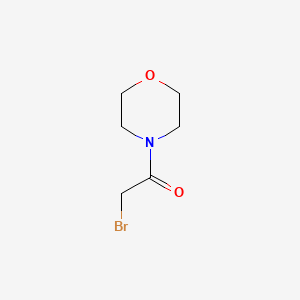

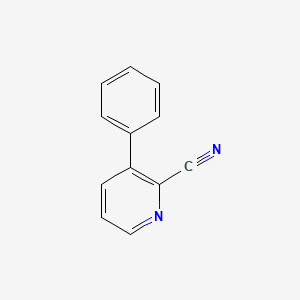

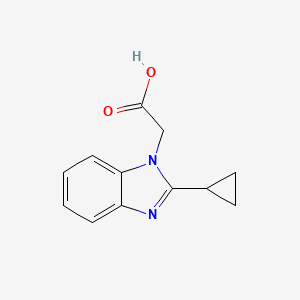

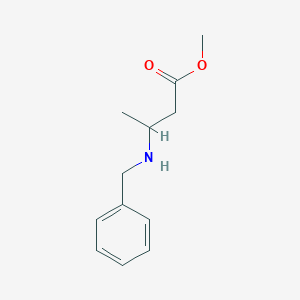

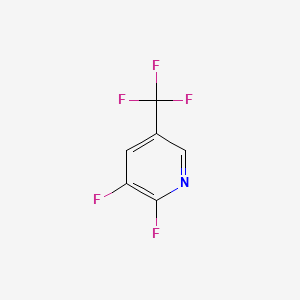

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)